1-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride
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Overview
Description
1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride is a chemical compound with the molecular formula C7H11ClF3NO and a molecular weight of 217.62 g/mol . This compound is known for its unique bicyclic structure, which includes a trifluoromethyl group and an oxabicyclohexane ring. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the oxabicyclohexane ring: This step involves the cyclization of a suitable precursor to form the oxabicyclohexane ring.
Introduction of the trifluoromethyl group: This can be achieved through various methods, including the use of trifluoromethylating agents.
Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar steps with optimizations for large-scale synthesis.
Chemical Reactions Analysis
1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles.
Scientific Research Applications
1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group and the oxabicyclohexane ring play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride can be compared with other similar compounds, such as:
1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and applications.
1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanethiol:
1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanoic acid: This compound contains a carboxylic acid group, which affects its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and its bicyclic structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
2624134-77-4 |
---|---|
Molecular Formula |
C7H11ClF3NO |
Molecular Weight |
217.6 |
Purity |
95 |
Origin of Product |
United States |
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